N-(2-bromo-4-methylphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide N-(2-bromo-4-methylphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide
Brand Name: Vulcanchem
CAS No.: 1206991-10-7
VCID: VC11958329
InChI: InChI=1S/C19H16BrN5O2/c1-11-6-7-15(14(20)8-11)22-16(26)9-25-19(27)24-10-21-17-12(2)4-3-5-13(17)18(24)23-25/h3-8,10H,9H2,1-2H3,(H,22,26)
SMILES: CC1=CC(=C(C=C1)NC(=O)CN2C(=O)N3C=NC4=C(C=CC=C4C3=N2)C)Br
Molecular Formula: C19H16BrN5O2
Molecular Weight: 426.3 g/mol

N-(2-bromo-4-methylphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide

CAS No.: 1206991-10-7

Cat. No.: VC11958329

Molecular Formula: C19H16BrN5O2

Molecular Weight: 426.3 g/mol

* For research use only. Not for human or veterinary use.

N-(2-bromo-4-methylphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide - 1206991-10-7

Specification

CAS No. 1206991-10-7
Molecular Formula C19H16BrN5O2
Molecular Weight 426.3 g/mol
IUPAC Name N-(2-bromo-4-methylphenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2-yl)acetamide
Standard InChI InChI=1S/C19H16BrN5O2/c1-11-6-7-15(14(20)8-11)22-16(26)9-25-19(27)24-10-21-17-12(2)4-3-5-13(17)18(24)23-25/h3-8,10H,9H2,1-2H3,(H,22,26)
Standard InChI Key DYQYLZUTDFZLAC-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)NC(=O)CN2C(=O)N3C=NC4=C(C=CC=C4C3=N2)C)Br
Canonical SMILES CC1=CC(=C(C=C1)NC(=O)CN2C(=O)N3C=NC4=C(C=CC=C4C3=N2)C)Br

Introduction

Structural Characteristics and Functional Groups

Core Heterocyclic System

The triazoloquinazoline core is a critical determinant of the compound’s electronic and steric properties. The triazole ring contributes nitrogen atoms capable of participating in hydrogen bonding, while the quinazoline moiety provides an aromatic π-system for potential aromatic stacking interactions. The fusion of these rings creates a planar structure that may facilitate binding to flat biological targets, such as kinase active sites.

ComponentFunctional Role
Triazole RingHydrogen bonding via nitrogen atoms; electron-deficient sites for π-π interactions
Quinazoline RingAromatic stacking; hydrophobic interactions with target proteins
7-Methyl GroupSteric bulk; potential hydrophobic anchor for target binding
3-Oxo GroupHydrogen bond acceptor; stabilizes the triazoloquinazoline conformation

Peripheral Substituents

The peripheral groups modulate solubility, metabolic stability, and target specificity:

  • Acetamide Side Chain: Enhances solubility and provides a flexible linker for conformational adaptation.

  • 2-Bromo-4-Methylphenyl Group: The bromine atom introduces electrophilic character and potential for further functionalization, while the methyl group improves lipophilicity.

Physicochemical Properties

Molecular Identifiers

PropertyValue
CAS Number1206991-10-7
PubChem CID49674281
SMILESCC1=CC(=C(C=C1)NC(=O)CN2C(=O)N3C=NC4=C(C=CC=C4C3=N2)C)Br
InChIInChI=1S/C19H16BrN5O2/c1-11-6-7-15(14(20)8-11)22-16(26)9-25-19(27)24-10-21-17-12(2)4-3-5-13(17)18(24)23-25/h3-8,10H,9H2,1-2H3,(H,22,26)
Molecular Weight426.3 g/mol
CompoundKey FeaturesBiological ActivityReference
N-(2-bromo-4-methylphenyl)-2-({3-ethyl-4-oxo-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamideThienopyrimidine core; ethyl substituentAntimicrobial, anticancer
Quinazolin-4-one DerivativesUnsubstituted quinazoline ringAnti-inflammatory
Current CompoundTriazoloquinazoline core; bromo/methyl substituentsPotential antimicrobial/anticancer

Intellectual Property and Patent Landscape

While no patents explicitly claim this compound, broader patents (e.g., US5747498A) highlight interest in quinazoline derivatives for therapeutic applications. For instance, ethynyl- and azido-substituted 4-anilinoquinazolines are described as kinase inhibitors . The structural similarity between these derivatives and the current compound underscores the importance of this class in drug discovery.

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